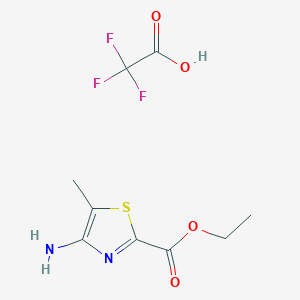

ethyl4-amino-5-methyl-1,3-thiazole-2-carboxylate,trifluoroaceticacid

Description

Properties

IUPAC Name |

ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.C2HF3O2/c1-3-11-7(10)6-9-5(8)4(2)12-6;3-2(4,5)1(6)7/h3,8H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJZKEYXNMPAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its role in developing new drugs for treating infections and other diseases.

Industry: Utilized in the production of dyes, pesticides, and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of bacterial cell walls, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues of Ethyl 4-Amino-5-Methyl-1,3-Thiazole-2-Carboxylate

Table 1: Comparison of Thiazole Derivatives

*Note: Molecular weight discrepancies exist in catalog entries; values may include salts or formulation variants .

- Key Findings: Substituents at positions 2, 4, and 5 significantly alter solubility and bioactivity. The amino group in ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate increases nucleophilicity, favoring reactions with electrophiles like bromine or acyl chlorides .

Functional Analogues of Trifluoroacetic Acid

Table 2: Comparison of Fluorinated Acids

*Estimated based on structural analogy.

Biological Activity

Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate, trifluoroacetic acid (CAS: 2418733-61-4) is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate is characterized by the presence of a thiazole ring, which is known for its biological significance. The trifluoroacetic acid component enhances the compound's solubility and stability in biological environments.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. Ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate has been shown to inhibit key mitotic proteins involved in cancer cell proliferation. For instance, studies have demonstrated that this compound can inhibit HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindles, resulting in cell death through aberrant mitotic processes .

Table 1: Inhibition Potency of Ethyl 4-Amino-5-Methyl-1,3-Thiazole-2-Carboxylate

| Target Protein | Inhibition Type | IC50 (µM) |

|---|---|---|

| HSET (KIFC1) | Competitive | 0.5 |

| Eg5 | Selective | 0.8 |

The mechanism through which ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate exerts its effects involves:

- Inhibition of Kinesins : The compound selectively inhibits mitotic kinesins such as HSET and Eg5, disrupting normal spindle formation.

- Induction of Multipolar Spindles : By preventing proper centrosome clustering, it leads to multipolar spindles that cannot segregate chromosomes correctly.

- Cell Cycle Arrest : This disruption results in cell cycle arrest and apoptosis in cancer cells.

Study on Cancer Cell Lines

A recent study evaluated the effects of ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate on various human cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations above 1 µM .

Synergistic Effects with Other Compounds

Another research effort explored the compound's synergistic effects when combined with standard chemotherapeutic agents like paclitaxel. The combination treatment resulted in enhanced cytotoxicity compared to either agent alone, suggesting potential for use in combination therapies .

Toxicity and Safety Profile

While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects on normal cell lines. However, further studies are needed to establish a comprehensive toxicity profile.

Q & A

Basic: What are the established synthetic routes for ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate?

A common method involves hydrolysis of ester derivatives under basic conditions. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed using sodium hydroxide in aqueous ethanol, followed by acidification with HCl to yield the carboxylic acid derivative . Ethyl ester derivatives are often synthesized via nucleophilic substitution or cyclocondensation reactions using thioureas and α-halo ketones, with TFA occasionally employed as a catalyst for cyclization .

Basic: How is trifluoroacetic acid (TFA) utilized in the synthesis or purification of thiazole derivatives?

TFA serves multiple roles:

- Solvent/Reagent : As a strong acid, it facilitates cyclization reactions (e.g., thiazole ring formation) and ester hydrolysis .

- Purification : TFA is used in HPLC mobile phases (e.g., 0.1% TFA in acetonitrile) to improve peak resolution for polar compounds .

- Salt Formation : TFA can form stable salts with basic amino groups, aiding in crystallization .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:

- X-ray Crystallography : Use programs like SHELXL for high-resolution structure determination to confirm bond lengths and angles .

- Variable-Temperature NMR : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .

- DFT Calculations : Compare experimental data with computed spectra (e.g., using Gaussian) to validate assignments .

Advanced: What strategies optimize reaction yields in TFA-mediated syntheses of thiazole derivatives?

Key factors include:

- Acid Concentration : Lower TFA concentrations (5–10% v/v) minimize side reactions like ester cleavage while maintaining catalytic activity .

- Temperature Control : Reactions at 40–60°C balance kinetic efficiency with thermal stability of intermediates .

- Workup Protocols : Neutralize TFA with aqueous NaHCO₃ post-reaction to prevent prolonged acid exposure, which can degrade sensitive functional groups .

Basic: What characterization techniques are critical for confirming the structure of this compound?

- X-ray Diffraction : Resolves regiochemistry of substituents on the thiazole ring (e.g., amino vs. methyl group positions) .

- NMR Spectroscopy : NMR confirms trifluoromethyl group integrity, while NMR identifies coupling patterns for amino and ester groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for halogenated or fluorinated analogs .

Advanced: How to address low reproducibility in biological activity assays for TFA-containing derivatives?

Potential issues and solutions:

- TFA Residues : Residual TFA from synthesis can skew assay results. Purify compounds via lyophilization or reverse-phase chromatography to remove acidic contaminants .

- Solvent Effects : Use DMSO or neutral buffers (e.g., PBS) instead of TFA-containing solutions to avoid pH-dependent activity changes .

- Batch Variability : Standardize synthetic protocols (e.g., reaction time, stoichiometry) and validate purity (>95% by HPLC) before testing .

Basic: What are the primary research applications of ethyl 4-amino-5-methyl-1,3-thiazole-2-carboxylate?

- Medicinal Chemistry : As a scaffold for kinase inhibitors or antimicrobial agents due to the thiazole core’s bioisosteric properties .

- Material Science : Fluorinated thiazoles are explored for organic electronics, leveraging their thermal stability and π-conjugation .

- Chemical Biology : The amino and ester groups serve as handles for bioconjugation or probe development .

Advanced: How to design experiments to probe the mechanism of action for thiazole-based enzyme inhibitors?

- Kinetic Studies : Measure and values under varying TFA concentrations to assess competitive vs. non-competitive inhibition .

- Docking Simulations : Use AutoDock or Schrödinger to model interactions between the thiazole core and enzyme active sites .

- Site-Directed Mutagenesis : Identify critical residues in the enzyme binding pocket that interact with the trifluoromethyl or amino groups .

Basic: What safety precautions are necessary when handling TFA in synthesis?

- Ventilation : Use fume hoods due to TFA’s pungent, corrosive vapors .

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize waste with bicarbonate before disposal to avoid environmental release .

Advanced: How to analyze and mitigate degradation products in long-term stability studies?

- Forced Degradation : Expose compounds to heat, light, or humidity, then use LC-MS to identify degradants (e.g., ester hydrolysis to carboxylic acids) .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂) to prevent oxidative decomposition .

- Crystallography : Compare fresh and aged samples to detect structural changes (e.g., polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.